molecular formula C10H14N2O5 B584016 [3'-13C]Thymidine CAS No. 478511-06-7

[3'-13C]Thymidine

Cat. No.: B584016
CAS No.: 478511-06-7
M. Wt: 243.223
InChI Key: IQFYYKKMVGJFEH-HJYJAITLSA-N
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Description

[3'-¹³C]Thymidine is a stable isotope-labeled analog of thymidine, a natural deoxyribonucleoside critical for DNA synthesis. The ¹³C isotope is incorporated at the 3'-carbon position of the deoxyribose sugar, enabling precise tracking of thymidine metabolism and DNA dynamics via nuclear magnetic resonance (NMR) spectroscopy. Unlike radioactive isotopes (e.g., ³H or ¹⁴C), ¹³C labeling avoids radiation hazards and allows non-destructive, real-time analysis of biological systems. This compound is synthesized through regioselective methods, such as lithiation of protected 2'-deoxyuridine followed by ¹³C-methylation, achieving yields up to 93% after deprotection . Its primary applications include studying DNA replication kinetics, nucleotide salvage pathways, and metabolic flux in cancer and mitochondrial diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3’-13C]Thymidine typically involves the incorporation of the carbon-13 isotope into the thymidine molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: Starting from labeled precursors, the carbon-13 isotope is introduced at the desired position through a series of chemical reactions. This often involves the use of labeled glucose or other carbon-13 enriched compounds.

    Enzymatic Synthesis: Enzymes such as thymidine phosphorylase can be used to catalyze the incorporation of the carbon-13 isotope into thymidine.

Industrial Production Methods: Industrial production of [3’-13C]Thymidine involves large-scale synthesis using optimized chemical or enzymatic methods. The process is designed to ensure high yield and purity of the labeled compound, often involving multiple purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3’-13C]Thymidine can undergo oxidation reactions, where the hydroxyl group at the 3’ position is oxidized to form a ketone or aldehyde.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The hydroxyl group at the 3’ position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: 3’-keto-thymidine.

    Reduction Products: 3’-hydroxy-thymidine.

    Substitution Products: Various substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Isotope Tracing: [3’-13C]Thymidine is used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.

Biology:

    Cell Proliferation Studies: It is used to measure DNA synthesis and cell proliferation by incorporating into newly synthesized DNA strands.

Medicine:

    Cancer Research: [3’-13C]Thymidine is used in cancer research to study the effects of anti-cancer drugs on DNA synthesis and cell division.

Industry:

    Pharmaceutical Development: It is used in the development of new drugs and therapies that target DNA synthesis and repair mechanisms.

Mechanism of Action

Molecular Targets and Pathways: [3’-13C]Thymidine exerts its effects by incorporating into DNA during the S phase of the cell cycle. It pairs with deoxyadenosine, ensuring accurate replication and transcription of genetic information. The labeled carbon-13 isotope allows researchers to track its incorporation and study the dynamics of DNA synthesis and repair.

Comparison with Similar Compounds

Isotopic Variants of Thymidine

Table 1 summarizes key isotopologues of thymidine, their synthesis methods, and applications:

Compound Isotopic Label Synthesis Method Yield Detection Method Applications
[3'-¹³C]Thymidine 3'-C (deoxyribose) Lithiation of TBS-protected uridine 93% NMR DNA metabolism, structural studies
[6-¹³C]Thymidine 6-C (thymine base) Kolbenitrile reaction with K¹³CN 71% NMR RNA/DNA base-pairing dynamics
[5-³H]Thymidine 5-³H (thymine base) Tritium exchange N/A Scintillation counting Cell proliferation assays
Thymidine-d₃ Methyl-D₃ (sugar) Deuteration of methyl group Custom Mass spectrometry Pharmacokinetics, drug metabolism
[1',2',3',4',5'-¹³C₅] Fully labeled sugar Multi-step enzymatic incorporation <50% NMR/MS Isotopic tracing in complex pathways

Challenges and Trade-offs

  • Anomer Separation: Synthesis of [6-¹³C]Thymidine generates a β/α-anomer mixture (3:7 ratio), requiring recrystallization to isolate the desired α-form (51% yield) .
  • Cost vs. Utility : ¹³C labeling is costlier than tritiation but offers superior analytical versatility. For example, [3'-¹³C]Thymidine’s NMR compatibility allows real-time tracking of DNA repair in mitochondria without cell lysis .

Biological Activity

[3'-13C]Thymidine is a labeled nucleoside that plays a critical role in various biological processes, particularly in cellular metabolism and DNA synthesis. Its unique isotopic labeling makes it a valuable tool in metabolic studies, allowing researchers to trace the incorporation of thymidine into DNA and assess cellular proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and implications for health and disease.

This compound functions primarily as a substrate for DNA synthesis. It is phosphorylated by thymidine kinases to form thymidine monophosphate (dTMP), which is subsequently converted to deoxythymidine triphosphate (dTTP), an essential building block for DNA replication and repair. The incorporation of this compound into DNA allows for the study of cellular proliferation and metabolic pathways.

Key Mechanisms:

  • Phosphorylation: Catalyzed by thymidine kinases, converting this compound into dTMP.
  • DNA Incorporation: Serves as a precursor for dTTP, facilitating DNA synthesis.
  • Metabolic Tracing: The isotopic label enables tracking of metabolic pathways in live cells.

1. Cancer Research

This compound is extensively used in cancer research to study cell proliferation rates in tumors. By measuring the incorporation of this labeled nucleoside into the DNA of cancer cells, researchers can assess the effectiveness of chemotherapeutic agents and understand tumor biology.

Case Study:
In a study involving various cancer cell lines, this compound was used to evaluate the efficacy of a novel anticancer drug. The results indicated that higher incorporation rates correlated with increased drug sensitivity, suggesting potential therapeutic applications for targeted treatments .

2. Metabolic Studies

The compound's isotopic labeling allows for detailed metabolic profiling. Researchers utilize this compound to investigate metabolic fluxes in different biological systems, including microbial metabolism and mammalian tissue studies.

Data Table: Metabolic Flux Studies Using this compound

Study FocusOrganism/TissueKey Findings
Tumor MetabolismHuman Cancer CellsEnhanced dTTP synthesis correlates with proliferation rates .
Microbial MetabolismCorynebacteriumDemonstrated feedback regulation on thymidine production .
Adipose TissueHuman AdipocytesLoss of thymidine phosphorylase affects insulin response and differentiation .

Implications for Health and Disease

The biological activity of this compound extends beyond basic research; it has significant implications for understanding various diseases. For instance, mutations in genes encoding enzymes involved in thymidine metabolism can lead to disorders such as Mitochondrial NeuroGastroIntestinal Encephalomyopathy (MNGIE), characterized by gastrointestinal and neurological symptoms due to disrupted nucleotide metabolism .

Health Implications:

  • Genetic Disorders: Variants in thymidine phosphorylase are linked to MNGIE, highlighting the importance of this pathway in maintaining cellular function.
  • Cancer Therapy: Understanding the role of thymidine in DNA synthesis aids in developing targeted therapies that exploit cancer cell vulnerabilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high isotopic purity of [3'-13C]Thymidine for NMR studies?

Methodological Answer:

  • Step 1: Start with 2'-deoxyuridine as the precursor. Convert it to a 5-hydroxymethyl intermediate using sodium methoxide and anhydrous DMF under controlled heating (120°C, 5 hours) .
  • Step 2: Introduce 13C labels at the 3' position via reductive amination or palladium-catalyzed isotopic exchange. Triazolyl convertible nucleosides (e.g., Glen Research protocols) allow site-specific 13C incorporation .
  • Step 3: Purify the product using reverse-phase HPLC with water/acetonitrile gradients to remove unreacted isotopes and byproducts. Verify purity (>98%) via LC-MS .

Q. How can researchers confirm successful 13C incorporation into thymidine?

Methodological Answer:

  • NMR Analysis: Use 13C-NMR to detect the isotopic shift at the 3' position (expected δ ~84 ppm for 13C in ribose) .
  • Mass Spectrometry: High-resolution MS (HRMS) should show a +1 Da shift in the molecular ion peak compared to unlabeled thymidine (e.g., m/z 243.1 → 244.1) .
  • Isotopic Enrichment Assay: Quantify 13C abundance via isotope ratio mass spectrometry (IRMS) or stable isotope tracing in cell lysates .

Q. What experimental protocols are recommended for incorporating this compound into DNA for structural studies?

Methodological Answer:

  • Cell Culture: Use synchronized mammalian cells (e.g., 3T3 fibroblasts) in S-phase. Supplement media with 10 µM this compound for 24 hours .
  • Enzymatic Incorporation: Employ DNA polymerases (e.g., E. coli Pol I) in in vitro replication assays with dNTP mixes containing the labeled compound .
  • Validation: Digest DNA with nucleases, isolate thymidine via HPLC, and confirm isotopic retention using NMR or MS .

Q. How to distinguish this compound signals from endogenous thymidine in metabolic studies?

Methodological Answer:

  • Chromatographic Separation: Use ion-pairing HPLC with a C18 column and UV detection at 267 nm. The labeled compound will elute slightly later due to isotopic mass differences .
  • Isotopomer Analysis: Apply 13C-edited 2D NMR (e.g., HSQC) to resolve overlapping signals .
  • Stable Isotope Tracing: Track 13C flux into dTTP pools using LC-MS/MS with selected reaction monitoring (SRM) .

Q. What are the primary literature sources for validated protocols using this compound?

Methodological Answer:

  • Database Searches: Use SciFinder or Web of Science with keywords: "13C-thymidine synthesis," "isotopic DNA labeling," and "NMR nucleoside probes." Filter for papers citing Glen Research’s convertible nucleoside technology .
  • Key References:
    • Nucleic Acids Research (2002): Synthesis of stable isotope-enriched pyrimidines .
    • Glen Research Report 6.11: Post-synthetic modification of thymidine derivatives .

Advanced Research Questions

Q. How to troubleshoot low isotopic enrichment in this compound synthesis?

Methodological Answer:

  • Check Precursor Purity: Ensure 2'-deoxyuridine is anhydrous and free of nucleases. Use Karl Fischer titration to confirm <0.01% water .
  • Optimize Reductive Conditions: Replace NaBH4 with deuterated or 13C-labeled reducing agents to minimize isotopic dilution .
  • Purification: Implement two-step HPLC (size exclusion followed by ion exchange) to remove unincorporated 13C contaminants .

Q. What strategies improve sensitivity in 13C-NMR studies of this compound-labeled DNA?

Methodological Answer:

  • Dynamic Nuclear Polarization (DNP): Enhance signal-to-noise ratios by polarizing 13C nuclei using microwave irradiation and radical-based cross-effects .
  • Relaxation Optimization: Adjust NMR parameters (e.g., recycle delay = 3×T1) to account for longer 13C relaxation times .
  • Isotopic Dilution: Mix this compound with unlabeled analogs at 1:10 ratios to reduce spin-spin coupling artifacts .

Q. How to design cross-linking experiments combining this compound with 4-thio modifications?

Methodological Answer:

  • Synthesis: Use Glen Research’s triazolyl convertible nucleosides to introduce both 13C and 4-thio groups in a single-step reaction .
  • Cross-Linking: Irradiate DNA with UV light (365 nm) to activate 4-thio groups, forming interstrand cross-links. Confirm via SDS-PAGE and MS .
  • Structural Analysis: Apply 13C-13C NOESY NMR to map cross-link-induced conformational changes .

Q. What metabolic interference might arise when using this compound in live-cell imaging?

Methodological Answer:

  • Competitive Inhibition: Monitor dTTP pool sizes via LC-MS. High this compound concentrations (>50 µM) may saturate thymidine kinase, altering cell cycle progression .
  • Isotopic Scrambling: Use isotopomer-resolved metabolomics to detect 13C leakage into purine or lipid pathways .
  • Mitigation: Co-administer deoxycytidine (dC) to balance dNTP ratios and reduce toxicity .

Q. How to resolve contradictions in isotope incorporation rates across replicate experiments?

Methodological Answer:

  • Standardize Protocols: Use NIST-traceable 13C standards and automate pipetting to minimize technical variability .
  • Data Normalization: Express incorporation rates as % total thymidine (e.g., 1 labeled per 3×10^6 unlabeled nucleotides) .
  • Error Analysis: Apply Bayesian statistics to distinguish biological variability (e.g., cell cycle heterogeneity) from measurement error .

Tables

Table 1: Key Analytical Techniques for this compound Validation

TechniqueTarget ParameterKey Evidence
13C-NMRPosition-specific isotopic shift
HRMSMolecular ion mass accuracy (±0.001 Da)
IRMS13C abundance (±0.1%)
HPLC-UVPurity and separation from analogs

Table 2: Critical Parameters for Cell-Based Incorporation

ParameterOptimal RangeEvidence
Concentration5–20 µM
Incubation Time12–24 hours
Cell SynchronizationS-phase arrest (e.g., double thymidine block)

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-HJYJAITLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[13C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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